![molecular formula C9H12N4 B2859735 2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1517988-24-7](/img/structure/B2859735.png)
2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine
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Overview
Description
“2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine” is a compound that falls under the category of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For example, a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles was synthesized and evaluated to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5) .
Molecular Structure Analysis
The molecular structure of “2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine” is likely to be similar to other 1,2,4-triazolo[1,5-a]pyrimidines . The ring system of these compounds is isoelectronic with that of purines .
Chemical Reactions Analysis
The chemical reactions involving “2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine” are likely to be similar to those of other 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to have numerous applications in medicinal chemistry .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry. The compound is utilized in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines . This process is eco-friendly and involves a tandem reaction that yields the target compound efficiently. These heterocyclic compounds are crucial in the development of new pharmaceuticals due to their significant biological activities.
Anticancer Agents
1,2,4-Triazole derivatives, which can be synthesized from the compound, have shown promise as anticancer agents . Research has demonstrated that these derivatives exhibit cytotoxic activities against various human cancer cell lines, making them potential candidates for cancer treatment. The ability to form hydrogen bonds with different targets improves their pharmacological properties.
Cardiovascular Therapeutics
Compounds derived from 2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine have applications in treating cardiovascular disorders . Their biological activity can be harnessed to develop new drugs that can manage or treat cardiovascular diseases, which remain one of the leading causes of mortality worldwide.
Diabetes Management
The same class of compounds has been used in the management of type 2 diabetes . By targeting specific pathways, these compounds can help regulate blood sugar levels and provide a new avenue for diabetes treatment.
Treatment of Hyperproliferative Disorders
Hyperproliferative disorders, such as psoriasis and certain types of cancer, can be treated with medications developed from the compound’s derivatives. These disorders are characterized by the rapid growth of cells, and the compound’s derivatives can help control this growth .
Material Science Applications
Beyond biomedical applications, these compounds also have uses in material sciences . They can be incorporated into various materials to enhance their properties or to create new materials with desired characteristics.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes .
Biochemical Pathways
Given the potential targets of similar compounds, it can be speculated that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
It is known that the lipophilicity of similar compounds can be modulated to resolve issues related to cyp direct inhibition (di), thereby improving their bioavailability .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have a range of effects, including modulation of immune response, alteration of oxygen sensing mechanisms, and disruption of signal transduction pathways .
Action Environment
It is known that the reaction temperature can play a role in the synthesis of similar compounds .
Future Directions
The future directions for “2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine” and similar compounds could involve further exploration of their potential in drug design . Given their versatility and the various biological activities they have been found to have, these compounds could have numerous applications in medicinal chemistry .
properties
IUPAC Name |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6(2)9-11-8-4-3-7(10)5-13(8)12-9/h3-6H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRUQLKLRCJZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=C(C=CC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
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